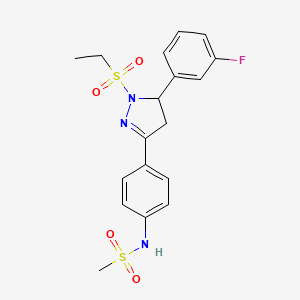![molecular formula C16H17N3O3 B2702788 (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid CAS No. 866156-92-5](/img/structure/B2702788.png)
(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid is an organic compound characterized by its complex structure, which includes a pyrazine ring, an ethoxy group, and a propenoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of action
The compound “(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid” belongs to the class of compounds known as boronic acids and their esters . These compounds are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Biochemical pathways
Boronic acids and their esters can potentially interfere with a wide range of biochemical processes due to their ability to form covalent bonds with biological molecules .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, these factors could significantly impact the ADME properties and bioavailability of the compound.
Action environment
Environmental factors such as pH and the presence of other biological molecules could influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH , which could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid typically involves multiple steps:
-
Formation of the Pyrazine Derivative: : The initial step involves the synthesis of the pyrazine derivative. This can be achieved through the reaction of 2-chloropyrazine with methylamine under basic conditions to yield 2-(methylamino)pyrazine.
-
Ether Formation: : The next step involves the formation of the ether linkage. This is done by reacting 2-(methylamino)pyrazine with 4-hydroxybenzaldehyde in the presence of a suitable base, such as potassium carbonate, to form 4-{2-[methyl(2-pyrazinyl)amino]ethoxy}benzaldehyde.
-
Aldol Condensation: : The final step is an aldol condensation reaction between 4-{2-[methyl(2-pyrazinyl)amino]ethoxy}benzaldehyde and malonic acid in the presence of a base like sodium ethoxide. This reaction yields this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the aldol condensation step to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid can undergo oxidation reactions, particularly at the propenoic acid moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced at the double bond of the propenoic acid group using reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
-
Substitution: : The pyrazine ring can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones depending on the site of oxidation.
Reduction: Saturated carboxylic acids.
Substitution: Nitro derivatives of the pyrazine ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-propenoic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
(E)-3-(4-{2-[ethyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(E)-3-(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)-2-propenoic acid is unique due to the presence of the pyrazine
Properties
IUPAC Name |
(E)-3-[4-[2-[methyl(pyrazin-2-yl)amino]ethoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-19(15-12-17-8-9-18-15)10-11-22-14-5-2-13(3-6-14)4-7-16(20)21/h2-9,12H,10-11H2,1H3,(H,20,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRCBOZTSHCAKE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C=CC(=O)O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)/C=C/C(=O)O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
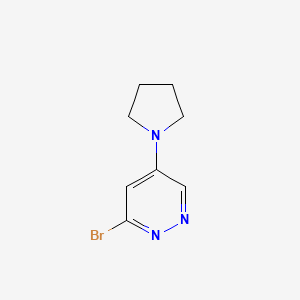
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2702707.png)
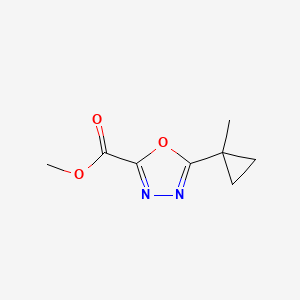
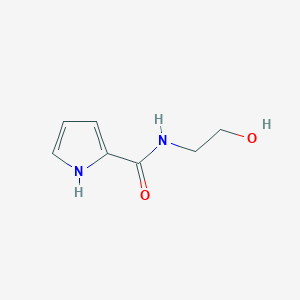
![2-(4-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2702714.png)
![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2702717.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2702718.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2702719.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2702724.png)
![[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B2702725.png)
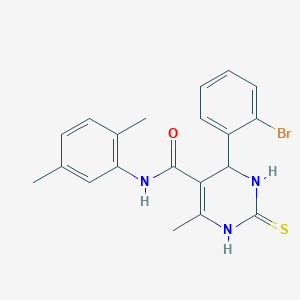
![6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2702727.png)
